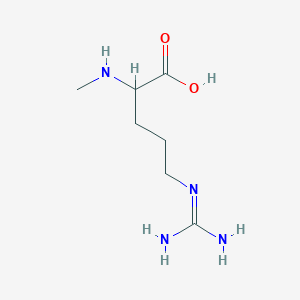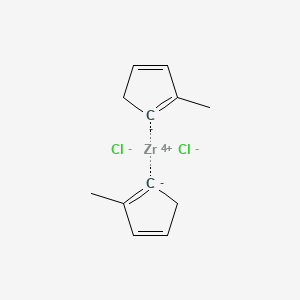
2-Methylcyclopenta-1,3-diene;zirconium(4+);dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylcyclopenta-1,3-diene;zirconium(4+);dichloride is an organometallic compound that features a zirconium ion coordinated to two cyclopentadienyl ligands, one of which is substituted with a methyl group. This compound is part of the broader class of metallocenes, which are known for their stability and versatility in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylcyclopenta-1,3-diene;zirconium(4+);dichloride typically involves the reaction of zirconium tetrachloride with 2-methylcyclopenta-1,3-diene in the presence of a reducing agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The process can be summarized as follows:
Preparation of 2-Methylcyclopenta-1,3-diene: This compound can be synthesized by the thermal cracking of its Diels-Alder dimer, followed by distillation to remove impurities.
Formation of the Metallocene Complex: Zirconium tetrachloride is reacted with 2-methylcyclopenta-1,3-diene in the presence of a reducing agent such as sodium or lithium to form the desired metallocene.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylcyclopenta-1,3-diene;zirconium(4+);dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides and other oxidation products.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require the presence of a strong nucleophile or electrophile, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zirconium dioxide, while substitution reactions can produce a variety of organozirconium compounds.
Applications De Recherche Scientifique
2-Methylcyclopenta-1,3-diene;zirconium(4+);dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including polymerization reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism by which 2-Methylcyclopenta-1,3-diene;zirconium(4+);dichloride exerts its effects involves the coordination of the zirconium ion to the cyclopentadienyl ligands. This coordination creates a stable complex that can participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts as a Lewis acid, facilitating the formation and breaking of chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadienylzirconium dichloride: Similar in structure but lacks the methyl substitution.
Pentamethylcyclopentadienylzirconium dichloride: Features five methyl groups on the cyclopentadienyl ring, offering different steric and electronic properties.
Uniqueness
2-Methylcyclopenta-1,3-diene;zirconium(4+);dichloride is unique due to its specific substitution pattern, which provides distinct reactivity and stability compared to other metallocenes. The presence of the methyl group can influence the compound’s electronic properties and its behavior in catalytic processes .
Propriétés
Formule moléculaire |
C12H14Cl2Zr |
|---|---|
Poids moléculaire |
320.37 g/mol |
Nom IUPAC |
2-methylcyclopenta-1,3-diene;zirconium(4+);dichloride |
InChI |
InChI=1S/2C6H7.2ClH.Zr/c2*1-6-4-2-3-5-6;;;/h2*2,4H,3H2,1H3;2*1H;/q2*-1;;;+4/p-2 |
Clé InChI |
SPAIAVHATNRSRH-UHFFFAOYSA-L |
SMILES canonique |
CC1=[C-]CC=C1.CC1=[C-]CC=C1.[Cl-].[Cl-].[Zr+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine Hydrochloride](/img/structure/B13400651.png)
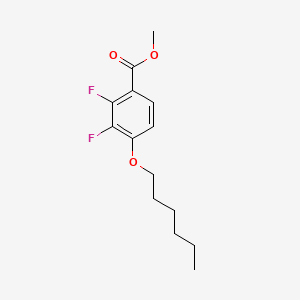
![2-Methyl-N-[[(5alpha,17beta)-3-oxo-4-azaandrost-1-en-17-yl]carbonyl]-alanine](/img/structure/B13400661.png)
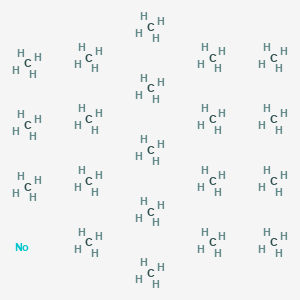

![rel-(3R,4S)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-methoxyphenyl)piperidine hydrochloride](/img/structure/B13400672.png)

![1-[(3,4-Dichlorophenyl)acetyl]-2-(1-pyrrolidinylmethyl)piperazine](/img/structure/B13400683.png)
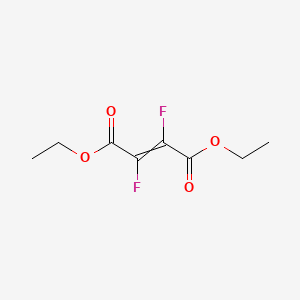
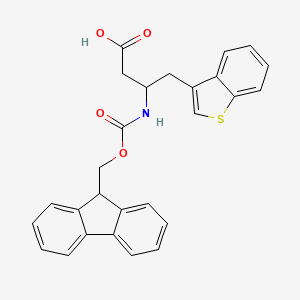
![3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid](/img/structure/B13400690.png)
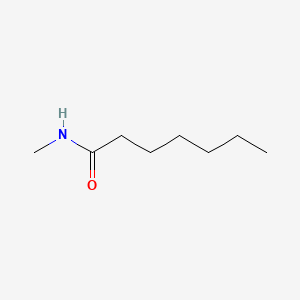
![[6-hydroxy-1,4a,6-trimethyl-5-(3-methylidenepent-4-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13400695.png)
